2-(3-Ethyl-benzylsulfanyl)-ethylamine
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Overview
Description
2-(3-Ethyl-benzylsulfanyl)-ethylamine is an organic compound that features a benzylsulfanyl group attached to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-benzylsulfanyl)-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethylbenzyl chloride and ethylamine.
Reaction: The 3-ethylbenzyl chloride undergoes a nucleophilic substitution reaction with ethylamine in the presence of a base such as sodium hydroxide.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Using automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-benzylsulfanyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-benzylsulfanyl)-ethylamine depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering cell signaling.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)-ethylamine: Lacks the ethyl group on the benzyl ring.
2-(3-Methyl-benzylsulfanyl)-ethylamine: Has a methyl group instead of an ethyl group on the benzyl ring.
2-(4-Ethyl-benzylsulfanyl)-ethylamine: The ethyl group is positioned differently on the benzyl ring.
Uniqueness
2-(3-Ethyl-benzylsulfanyl)-ethylamine is unique due to the specific positioning of the ethyl group on the benzyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(3-ethylphenyl)methylsulfanyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-2-10-4-3-5-11(8-10)9-13-7-6-12/h3-5,8H,2,6-7,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCUWBFIFGUITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CSCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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